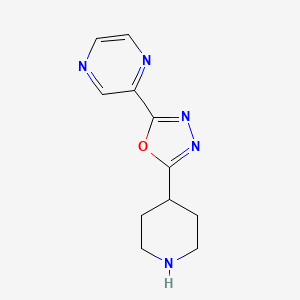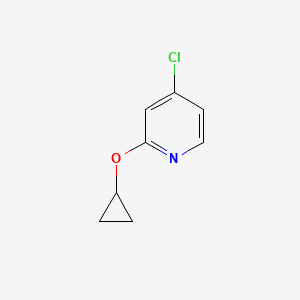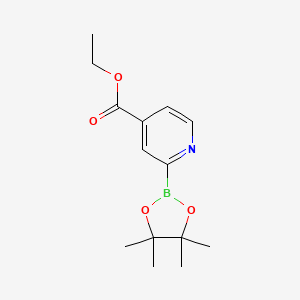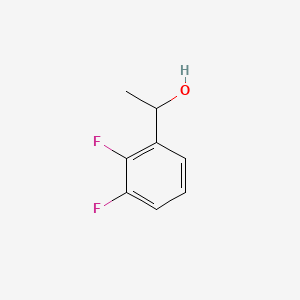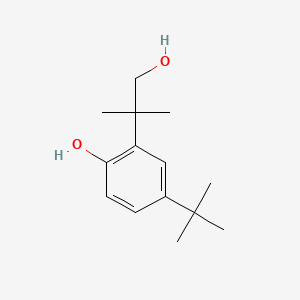
1-Butanol-1,1,2,2-D4
Overview
Description
1-Butanol-1,1,2,2-D4 is a non-standard isotope with the molecular formula C4H6D4O . It has an average mass of 78.146 Da and a monoisotopic mass of 78.098274 Da . It’s also known as n-Butanol, n-Butyl alcohol, and Butan-1-ol .
Synthesis Analysis
The synthesis of 1-Butanol-1,1,2,2-D4 involves complex chemical reactions. A study on 1-butanol pyrolysis suggests that the H2O elimination channel leading to 1-butene is more important than previously believed . Additionally, butanal formation by H2 elimination is not a primary decomposition route .
Molecular Structure Analysis
The molecular structure of 1-Butanol-1,1,2,2-D4 can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
1-Butanol-1,1,2,2-D4 undergoes various chemical reactions. A study on 1-butanol thermal decomposition, a very important process in 1-butanol combustion at high temperatures, provides insights into these reactions .
Physical And Chemical Properties Analysis
1-Butanol-1,1,2,2-D4 has a density of 0.8±0.1 g/cm3, a boiling point of 117.7±3.0 °C at 760 mmHg, and a vapour pressure of 8.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.3±0.0 kJ/mol and a flash point of 35.0±0.0 °C .
Scientific Research Applications
Combustion Kinetics
Understanding the thermal decomposition of 1-butanol is essential for its combustion at high temperatures. Both theoretical and experimental investigations have characterized its decomposition process, which impacts its combustion behavior . These insights contribute to optimizing combustion efficiency and emissions reduction.
Biobutanol Production
1-Butanol can be produced from lignocellulosic biomass, making it a sustainable alternative to petroleum-based production. Recent advancements in lignocellulosic butanol production include pretreatment, hydrolysis of hemicellulose and cellulose, and fermentation processes. Challenges such as low sugar concentrations, inhibitors, detoxification, and carbon catabolite repression are actively addressed in this field .
Mechanism of Action
Target of Action
1-Butanol-1,1,2,2-D4, also known as deuterated 1-butanol, is an alcohol with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of 1-Butanol-1,1,2,2-D4 are the enzymes involved in the biosynthesis of 1-butanol . These enzymes play a crucial role in the conversion of CO2 and water into biofuels and chemicals via photosynthesis .
Mode of Action
The compound interacts with its targets, the enzymes, to facilitate the biosynthesis of 1-butanol . The interaction results in changes at the gene and enzyme levels, optimizing the 5′-regions of expression units for tuning transcription and translation . This leads to the rewiring of the carbon flux and rewriting of the photosynthetic central carbon metabolism to enhance the precursor supply .
Biochemical Pathways
The biochemical pathway affected by 1-Butanol-1,1,2,2-D4 is the 1-butanol biosynthetic pathway . This pathway is introduced and re-casted at the gene and enzyme levels, leading to the efficient biosynthesis of 1-butanol from CO2 in cyanobacteria . The downstream effects include the enhancement of the precursor supply and the optimization of the transcription and translation processes .
Pharmacokinetics
It is known that alcohols are readily absorbed through the skin, lungs, and gastrointestinal tract . They are rapidly metabolized to the corresponding acid, via the aldehyde, and to carbon dioxide, which is the major metabolite . The impact on bioavailability is yet to be fully understood.
Result of Action
The result of the action of 1-Butanol-1,1,2,2-D4 is the efficient biosynthesis of 1-butanol, an attractive commodity chemical and gasoline substitute . The engineered cyanobacterium Synechocystis PCC 6803 was able to reach a cumulative 1-butanol titer of 4.8 g L −1 with a maximal rate of 302 mg L −1 day −1 .
Action Environment
The action of 1-Butanol-1,1,2,2-D4 is influenced by environmental factors. For instance, photosynthetic microorganisms can directly convert CO2 and water into biofuels and chemicals via photosynthesis using sunlight as energy . This process leads to a more efficient conversion of solar energy and carbon dioxide to desirable products, thus leading to more sustainable processes . 1-butanol poses an indirect hazard for the aquatic environment, because its biodegradability may lead to oxygen depletion .
Safety and Hazards
1-Butanol-1,1,2,2-D4 is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation and drowsiness or dizziness . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
1,1,2,2-tetradeuteriobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

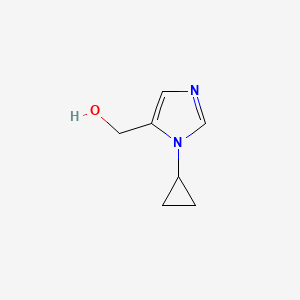
![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)
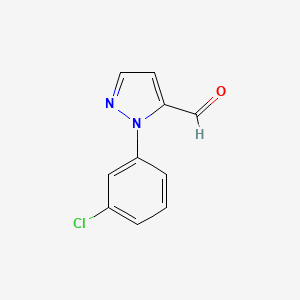
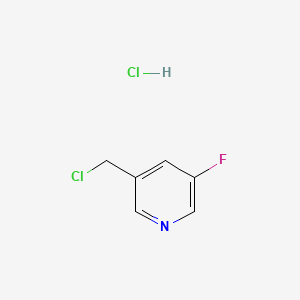
![(3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid](/img/structure/B568039.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)
